An In-depth Technical Guide to the Synthesis and Chemical Properties of Chinomethionate
An In-depth Technical Guide to the Synthesis and Chemical Properties of Chinomethionate
For Researchers, Scientists, and Drug Development Professionals
Chinomethionate, also known as oxythioquinox, is a dithiocarbonate fungicide and acaricide. This document provides a comprehensive overview of its synthesis, chemical properties, and analytical methodologies, tailored for a technical audience.
Chemical Identity and Properties
Chinomethionate is chemically known as 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of Chinomethionate
| Property | Value |
| CAS Number | 2439-01-2 |
| Molecular Formula | C₁₀H₆N₂OS₂ |
| Molecular Weight | 234.3 g/mol |
| Melting Point | 169-170 °C |
| Vapor Pressure | 2.6 x 10⁻⁷ mm Hg at 25 °C |
| Solubility in Water | 0.1 mg/L at 20 °C |
| Appearance | Yellow, crystalline powder |
Table 2: Solubility of Chinomethionate in Organic Solvents (at 25 °C)
| Solvent | Solubility ( g/100 mL) |
| Toluene | 2.5 |
| Dichloromethane | >10 |
| n-Hexane | 0.4 |
| Isopropanol | 0.1 |
Synthesis of Chinomethionate
The primary synthesis route for Chinomethionate involves a two-step process starting from 2,3-dichloro-6-methylquinoxaline (B182540) and phosgene (B1210022), followed by a reaction with a sulfur source. A more common and safer laboratory and industrial synthesis avoids phosgene and instead utilizes a reaction with carbon disulfide in the presence of a base.
Caption: Synthesis pathway of Chinomethionate from 2,3-dichloro-6-methylquinoxaline.
Experimental Protocol: Synthesis from 2,3-Dichloro-6-methylquinoxaline
This protocol describes a common laboratory-scale synthesis of Chinomethionate.
Materials:
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2,3-dichloro-6-methylquinoxaline
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Carbon disulfide (CS₂)
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Water
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Hydrochloric acid (HCl)
Procedure:
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Preparation of the dithiol intermediate:
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Dissolve 2,3-dichloro-6-methylquinoxaline in ethanol in a round-bottom flask equipped with a reflux condenser.
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In a separate beaker, dissolve sodium sulfide nonahydrate in water.
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Slowly add the sodium sulfide solution to the ethanolic solution of the quinoxaline (B1680401) derivative.
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Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the mixture with dilute hydrochloric acid to precipitate the 6-methylquinoxaline-2,3-dithiol (B1587999) intermediate.
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Filter the precipitate, wash with water, and dry under vacuum.
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Formation of Chinomethionate:
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Suspend the dried dithiol intermediate in a suitable solvent such as pyridine (B92270) or dimethylformamide (DMF).
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Add carbon disulfide to the suspension.
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Stir the reaction mixture at room temperature for 4-6 hours.
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The product, Chinomethionate, will precipitate out of the solution.
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Filter the yellow crystalline product, wash with a small amount of cold ethanol, and dry.
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Purification:
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Recrystallization from a suitable solvent system, such as a mixture of DMF and water or toluene, can be performed to obtain high-purity Chinomethionate.
Mode of Action
Chinomethionate's primary mode of action is the inhibition of mitochondrial respiration. It is believed to target Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target organism.
Caption: Inhibition of Complex I in the electron transport chain by Chinomethionate.
Analytical Methods
Accurate quantification and identification of Chinomethionate are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
Experimental Protocol: Analysis by HPLC
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
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Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization based on the specific column and system.
Procedure:
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Standard Preparation: Prepare a stock solution of Chinomethionate in acetonitrile (e.g., 100 µg/mL). From this, prepare a series of calibration standards by serial dilution.
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Sample Preparation: Dissolve the sample containing Chinomethionate in the mobile phase and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 30 °C
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UV Detection Wavelength: 254 nm
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Analysis: Inject the standards and the sample. The concentration of Chinomethionate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Caption: General workflow for the quantitative analysis of Chinomethionate by HPLC.
